molecular formula C30H31ClFN3O B12716895 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride CAS No. 110406-74-1

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride

Cat. No.: B12716895
CAS No.: 110406-74-1
M. Wt: 504.0 g/mol
InChI Key: KHEAVEPMUAZTEQ-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is a complex organic compound with a unique structure that combines a phthalazinone core with a fluorophenyl group and an azabicyclo octane moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized from phthalic anhydride and hydrazine hydrate under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Azabicyclo Octane Moiety: The azabicyclo octane moiety is attached through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with 8-(2-phenylethyl)-8-azabicyclo[3.2.1]octane under basic conditions.

    Formation of the Monohydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the azabicyclo octane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives.

Scientific Research Applications

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and pharmacological properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups attached to different cores.

    Azabicyclo Octane Derivatives: Compounds with azabicyclo octane moieties but different functional groups.

Uniqueness

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(321)oct-3-yl)-, monohydrochloride is unique due to its combination of a phthalazinone core, a fluorophenyl group, and an azabicyclo octane moiety

Properties

CAS No.

110406-74-1

Molecular Formula

C30H31ClFN3O

Molecular Weight

504.0 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C30H30FN3O.ClH/c31-23-12-10-22(11-13-23)18-29-27-8-4-5-9-28(27)30(35)34(32-29)26-19-24-14-15-25(20-26)33(24)17-16-21-6-2-1-3-7-21;/h1-13,24-26H,14-20H2;1H

InChI Key

KHEAVEPMUAZTEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2CCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)F.Cl

Origin of Product

United States

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